4,4-Bis(tert-butoxymethyl)cyclohex-1-ene
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Overview
Description
4,4-Bis(tert-butoxymethyl)cyclohex-1-ene is an organic compound with the molecular formula C16H30O2 It features a cyclohexene ring substituted with two tert-butoxymethyl groups at the 4-position
Preparation Methods
The synthesis of 4,4-Bis(tert-butoxymethyl)cyclohex-1-ene typically involves the reaction of cyclohexene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4,4-Bis(tert-butoxymethyl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4-Bis(tert-butoxymethyl)cyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-Bis(tert-butoxymethyl)cyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxymethyl groups can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar compounds to 4,4-Bis(tert-butoxymethyl)cyclohex-1-ene include:
Cyclohexene, 4-(1,1-dimethylethyl)-: This compound features a cyclohexene ring with a tert-butyl group at the 4-position, lacking the additional tert-butoxymethyl groups.
4-tert-Butylcyclohexene: Similar in structure but with only one tert-butyl group.
4-tertiary-Butylcyclohexene: Another variant with a single tert-butyl group.
The uniqueness of this compound lies in its dual tert-butoxymethyl substitution, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
819802-93-2 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
4,4-bis[(2-methylpropan-2-yl)oxymethyl]cyclohexene |
InChI |
InChI=1S/C16H30O2/c1-14(2,3)17-12-16(10-8-7-9-11-16)13-18-15(4,5)6/h7-8H,9-13H2,1-6H3 |
InChI Key |
HRKWXKAHPAHLES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1(CCC=CC1)COC(C)(C)C |
Origin of Product |
United States |
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